molecular formula C12H9N3O2 B7787652 3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one

3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one

Cat. No.: B7787652
M. Wt: 227.22 g/mol
InChI Key: ZYCUOMPKGUFZTP-UHFFFAOYSA-N
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Description

The compound with the identifier “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound in various applications. Industrial production methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific solvents, to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and catalysts, which help to achieve the desired chemical transformation.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

The compound “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one” include other chemical entities with similar structures and properties. These compounds may share some of the same chemical reactions and applications but may also have unique characteristics that distinguish them from “this compound”.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be able to achieve. This uniqueness can be attributed to the specific arrangement of atoms and functional groups within the molecule.

Properties

IUPAC Name

3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUOMPKGUFZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.